
(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Methylation: The methyl group is introduced at the 3-position of the indene ring through methylation reactions.
Oxidation: The oxidation of the indene ring to form the 1-oxo group is carried out using oxidizing agents.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group at the 2-position of the indene ring.
Industrial Production Methods
Industrial production methods for 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The process typically includes continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The hydroxyl and acetic acid groups can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(3-Hydroxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A closely related compound with a hydroxyl group at the 3-position.
5-Hydroxy-2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A compound with a similar structure but different substitution pattern.
Uniqueness
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and acetic acid groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
725715-05-9 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(6-hydroxy-1-methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-6-9-4-7(13)2-3-8(9)12(16)10(6)5-11(14)15/h2-4,6,10,13H,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
UAUGVRKAAYAXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)C2=C1C=C(C=C2)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


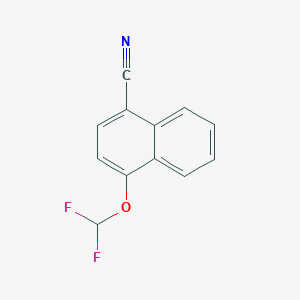

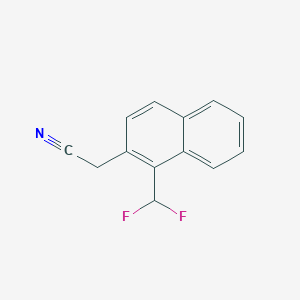
![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)

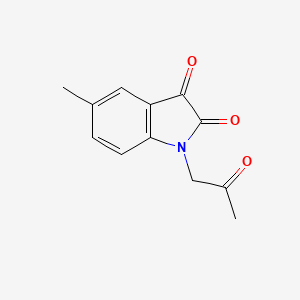

![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)
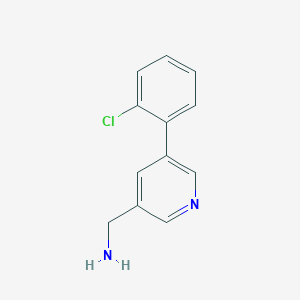
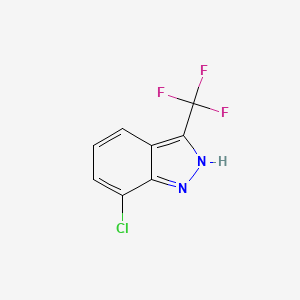
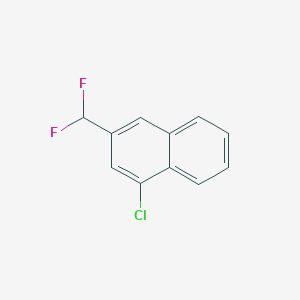

![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)
